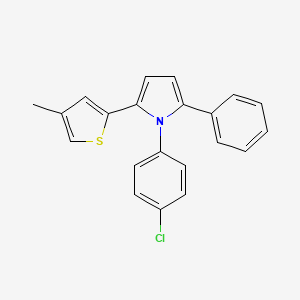

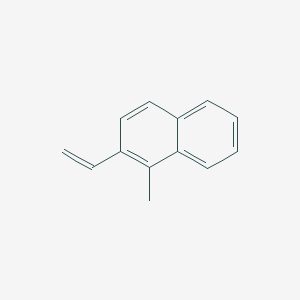

2-Ethenyl-1-methylnaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

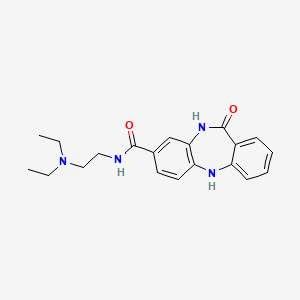

1-metil-2-vinilnaftaleno es un compuesto orgánico que pertenece a la clase de los naftalenos, que son hidrocarburos aromáticos policíclicos. Este compuesto se caracteriza por un grupo metilo y un grupo vinilo unidos al anillo de naftaleno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1-metil-2-vinilnaftaleno se puede sintetizar mediante varios métodos. Un enfoque común implica la deshidratación del 2-(1-naftil)etanol catalizado por bisulfato de potasio (KHSO4) en vacío . Otro método incluye la reacción de 1-acetil-4-metoxinaftaleno con cloruro de acetilo en presencia de tetracloruro de titanio (TiCl4), seguido de reducción con hidruro de aluminio y litio (LiAlH4) y posterior destilación al vacío .

Métodos de producción industrial: La producción industrial de 1-metil-2-vinilnaftaleno normalmente implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial suelen ser de propiedad exclusiva y pueden variar entre los fabricantes.

Análisis De Reacciones Químicas

Tipos de reacciones: El 1-metil-2-vinilnaftaleno experimenta varias reacciones químicas, que incluyen:

Polimerización: Puede sufrir polimerización catiónica para formar polímeros con pesos moleculares bajos debido a las reacciones de transferencia.

Oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas, aunque los estudios detallados sobre estas reacciones son limitados.

Reactivos y condiciones comunes:

Polimerización catiónica: Normalmente implica el uso de diclorometano (CH2Cl2) como disolvente y técnicas de purificación desarrolladas para la polimerización catiónica.

Oxidación y reducción: Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) y agentes reductores como el LiAlH4.

Productos principales formados:

Polímeros: Los productos primarios de la polimerización son polímeros de bajo peso molecular.

Productos de oxidación: Los posibles productos de oxidación pueden incluir naftoquinonas y otros derivados oxidados.

Aplicaciones Científicas De Investigación

El 1-metil-2-vinilnaftaleno tiene varias aplicaciones de investigación científica:

Química de polímeros: Se utiliza en la síntesis de varios copolímeros, como el poli(estirenosulfonato de sodio-co-2-vinilnaftaleno) y el poli(2-vinilnaftaleno-alt-ácido maleico)-injerto-poliestireno.

Ciencia de materiales: El compuesto se emplea en el desarrollo de micelas de polímeros fotoactivos y estabilizadores para látex de poliestireno.

Estudios espectrales y electrónicos: La investigación incluye el estudio de sus propiedades espectrales, electrónicas y de modelado de andamiajes oligoméricos.

Mecanismo De Acción

El mecanismo de acción del 1-metil-2-vinilnaftaleno implica principalmente su capacidad de sufrir polimerización y formar polímeros estables. Los objetivos moleculares y las vías implicadas en sus reacciones están relacionados con su estructura aromática, que permite diversas transformaciones químicas. Los estudios detallados sobre su mecanismo de acción específico en sistemas biológicos son limitados.

Compuestos similares:

1-vinilnaftaleno: Similar en estructura, pero carece del grupo metilo.

2-vinilnaftaleno: Similar, pero con el grupo vinilo unido a una posición diferente en el anillo de naftaleno.

Unicidad: El 1-metil-2-vinilnaftaleno es único debido a la presencia de un grupo metilo y un grupo vinilo en el anillo de naftaleno, lo que confiere propiedades químicas y reactividad distintas en comparación con sus análogos. Esta singularidad lo hace valioso en reacciones específicas de polimerización y aplicaciones de materiales.

Comparación Con Compuestos Similares

1-Vinylnaphthalene: Similar in structure but lacks the methyl group.

2-Vinylnaphthalene: Similar but with the vinyl group attached to a different position on the naphthalene ring.

Uniqueness: 1-Methyl-2-vinylnaphthalene is unique due to the presence of both a methyl and a vinyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific polymerization reactions and material applications.

Propiedades

Número CAS |

35737-86-1 |

|---|---|

Fórmula molecular |

C13H12 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

2-ethenyl-1-methylnaphthalene |

InChI |

InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3 |

Clave InChI |

HQEBIIQRJHCZNH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC2=CC=CC=C12)C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.